5-keto-D-gluconic acid
Overview
Description
5-dehydro-D-gluconic acid is a ketoaldonic acid and a hexonic acid. It has a role as an Escherichia coli metabolite. It derives from a D-gluconic acid. It is a conjugate acid of a 5-dehydro-D-gluconate. It is an enantiomer of a 5-dehydro-L-gluconic acid.
Scientific Research Applications
1. Analytical Chemistry and Fermentation Monitoring
Zhu et al. (2013) developed a simple ion chromatographic method for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid. This method is particularly useful in the analysis of fermentation broth for the production of gluconic acids from glucose (Zhu et al., 2013).
2. Microbial Metabolism and Industrial Production
Merfort et al. (2006) demonstrated the modification of Gluconobacter oxydans to significantly increase the accumulation of 5-keto-D-gluconic acid, a precursor for the industrially important L-(+)-tartaric acid (Merfort et al., 2006). Similarly, Elfari et al. (2005) showed that a mutant of Gluconobacter oxydans could convert glucose almost quantitatively to 5-keto-D-gluconic acid, indicating its potential for industrial tartaric acid production (Elfari et al., 2005).
3. Biosynthesis of Vitamins and Antioxidants
Zeng et al. (2019) discussed the efficient biosynthesis of 2-keto-D-gluconic acid by Gluconobacter japonicus, which indirectly influences the production of 5-keto-D-gluconic acid. These acids are key precursors in synthesizing vitamins like vitamin C (Zeng et al., 2019).
4. Role in Metabolic Pathways
Saito and Kasai (1984) found that 5-keto-D-gluconic acid is a metabolic product of L-ascorbic acid in grapes, revealing its role in metabolic pathways leading to tartaric acid (Saito & Kasai, 1984).
5. Biotransformation and Enzyme Research
Herrmann et al. (2004) discussed the biotransformation of glucose to 5-keto-D-gluconic acid using genetically engineered Gluconobacter oxydans, highlighting its applications in enzyme research and biotransformation processes (Herrmann et al., 2004).
6. Enzymatic Production and Optimization
Li et al. (2014) optimized fermentation conditions for producing 5-keto-D-gluconic acid, demonstrating the potential for high-yield industrial production (Li et al., 2014).
7. Novel Metabolic Pathways
Anderson et al. (1985) created a new metabolic pathway in Erwinia herbicola for producing 2-keto-L-gulonic acid, a key intermediate in synthesizing L-ascorbic acid, which relates to the metabolic pathways involving 5-keto-D-gluconic acid (Anderson et al., 1985).
properties
IUPAC Name |
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSRJDGCGRAUAR-MROZADKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3470-36-8 (hemicalcium salt) | |
Record name | 5-Ketogluconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046927 | |
Record name | D-xylo-5-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-keto-D-gluconic acid | |
CAS RN |
815-89-4, 5287-64-9 | |
Record name | 5-Ketogluconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxo-D-gluconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-xylo-5-Hexulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-OXO-D-GLUCONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5168T78Z4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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